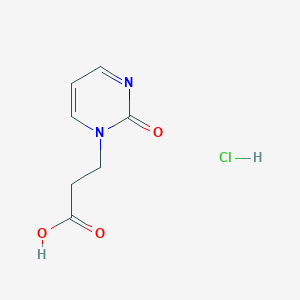
3-(2-氧代-1,2-二氢嘧啶-1-基)丙酸盐酸盐
描述
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1171764-46-7 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is 1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a solid substance that is stored at room temperature . It has a molecular weight of 204.61 and a molecular formula of C7H8N2O3•HCl .作用机制
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride works by inhibiting the activity of xanthine oxidase, an enzyme involved in the metabolism of purines. By blocking this enzyme, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride reduces the production of uric acid, which is responsible for the formation of gout and kidney stones. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce the production of uric acid, which can help prevent the formation of gout and kidney stones. 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has also been found to have antioxidant properties, which can help protect cells and tissues from oxidative damage. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to improve endothelial function, which can help prevent cardiovascular diseases.
实验室实验的优点和局限性
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has several advantages for lab experiments. It is a potent xanthine oxidase inhibitor, making it a valuable tool for the study of purine metabolism. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the experimental conditions.
未来方向
There are several potential future directions for the use of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride in scientific research. One area of interest is the study of its antioxidant properties and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to improve endothelial function, and further research could explore its potential use in the prevention and treatment of cardiovascular diseases. Finally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride could be used in combination with other drugs to enhance their therapeutic effects.
Conclusion
In conclusion, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, or 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, is a valuable tool for scientific research. It is a potent xanthine oxidase inhibitor, has antioxidant properties, and has been found to have various biochemical and physiological effects. While it has some limitations, its potential uses in the prevention and treatment of various diseases make it an important compound for future research.
科学研究应用
药学应用:抗肿瘤活性
DHPMs 具有强效的抗肿瘤特性。 它们已被研究用于其对各种癌细胞系的疗效,包括肺癌、结肠癌、脑癌、卵巢癌、肾癌、前列腺癌、乳腺肿瘤、人类白血病和黑色素瘤 。该化合物抑制细胞增殖的能力使其成为开发新型抗癌药物的宝贵候选药物。
酶抑制:乙酰胆碱酯酶抑制剂
像3-(2-氧代-1,2-二氢嘧啶-1-基)丙酸盐酸盐这样的化合物已被评估其抑制乙酰胆碱酯酶 (AChE) 等酶的能力 。AChE 抑制剂用于治疗阿尔茨海默病等神经退行性疾病,因为它们可以增加脑中乙酰胆碱的浓度,从而改善神经冲动传递。
属性
IUPAC Name |
3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPBFOBSNQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




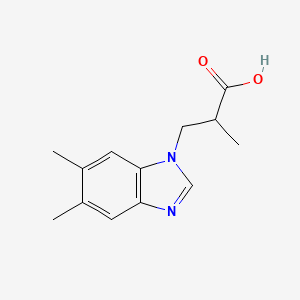
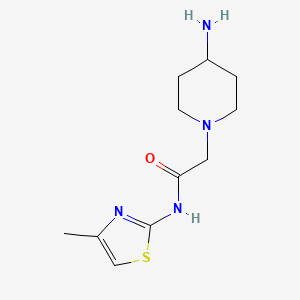
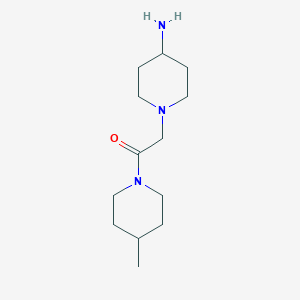
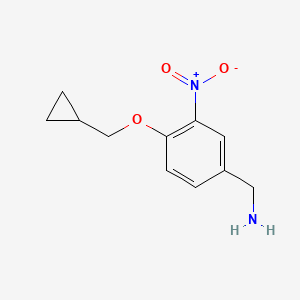

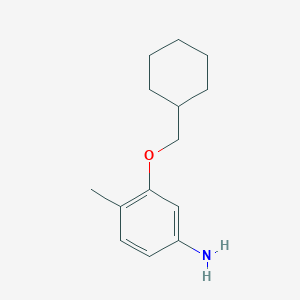

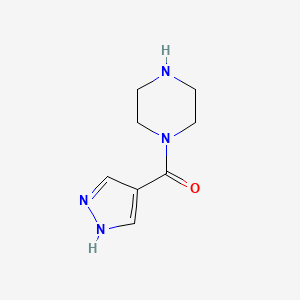

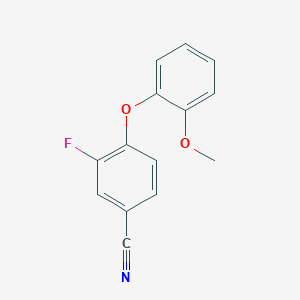
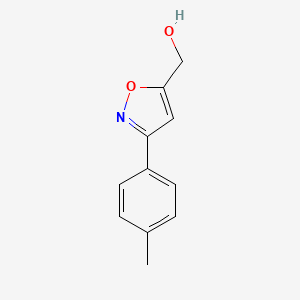
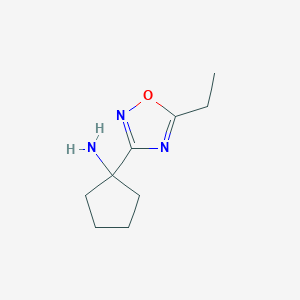
![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)